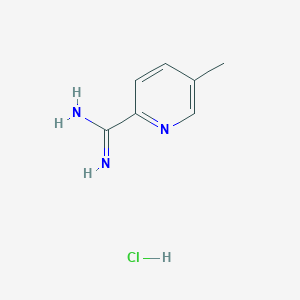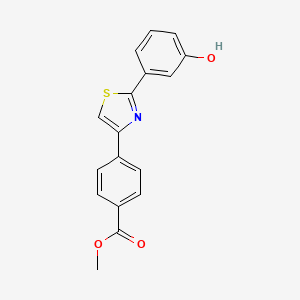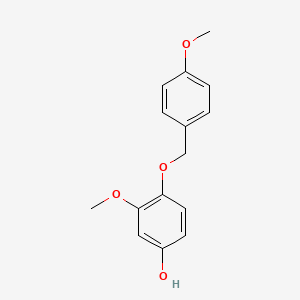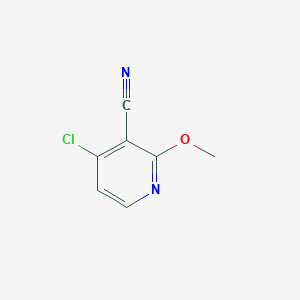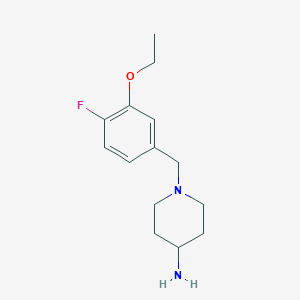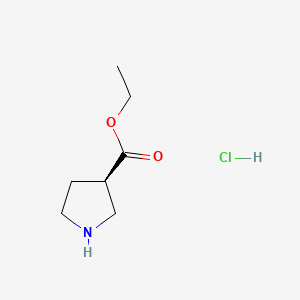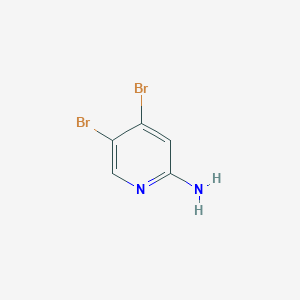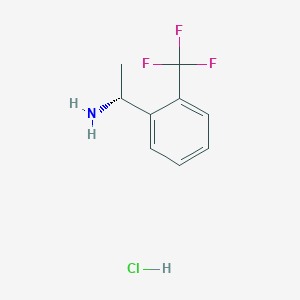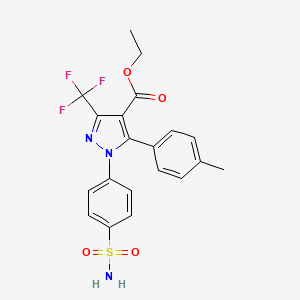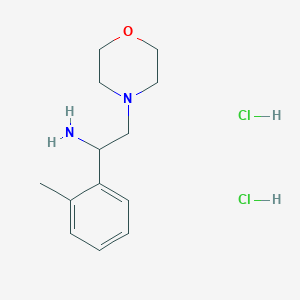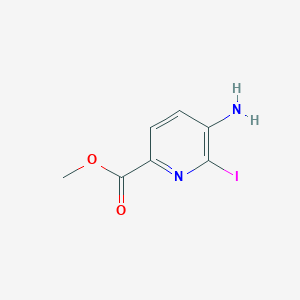![molecular formula C13H21ClN4O B1424520 (3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride CAS No. 1220035-03-9](/img/structure/B1424520.png)
(3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Übersicht
Beschreibung
“(3-Methyl-1-piperidinyl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride” is a chemical compound with the CAS number 1220035-03-9 . It belongs to the class of compounds known as 1H-Pyrazolo[3,4-b]quinolines .
Molecular Structure Analysis
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The compound has been synthesized and structurally analyzed in various studies. For instance, a related compound, (8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)(pyridin-4-yl)methanone, was synthesized and its structure established through spectral data (Bawa et al., 2010). Additionally, the molecular interaction of a similar antagonist with the CB1 cannabinoid receptor was studied, providing insights into the structural and functional characteristics of these compounds (Shim et al., 2002).
Antimicrobial and Antimycobacterial Activities
Several studies have investigated the antimicrobial and antimycobacterial activities of derivatives of this compound. For example, nicotinic acid hydrazide derivatives exhibited antimycobacterial activity (R.V.Sidhaye et al., 2011). Novel pyrazole derivatives with antimicrobial and anticancer activities were also synthesized (Hafez et al., 2016).
Tautomeric and Structural Stability Studies
Research has been conducted on the tautomerism and structural stability of related compounds, providing valuable information on their chemical properties. For instance, studies on 5-Methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one revealed insights into its zwitterionic structure and stability (Gubaidullin et al., 2014).
Synthesis of Derivatives for Biological Activities
Various derivatives of this compound have been synthesized and evaluated for biological activities, such as anticancer and antimicrobial effects. For example, synthesis and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines showed potential as anticancer and antimicrobial agents (Katariya et al., 2021).
Antagonist and Agonist Activity Studies
The compound and its derivatives have been studied for their antagonist and agonist activities, particularly in relation to cannabinoid receptors. Research demonstrates the potential for these compounds in pharmacotherapy and abuse issues (Aceto et al., 2001).
Synthesis of Novel Heterocycles
Efforts have been made in synthesizing novel heterocycles containing both piperidine and pyridine rings, which is challenging due to the inefficient synthetic process. Zhang et al. (2020) reported an efficient method for synthesizing these heterocycles (Zhang et al., 2020).
Eigenschaften
IUPAC Name |
(3-methylpiperidin-1-yl)-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O.ClH/c1-9-3-2-6-17(8-9)13(18)12-10-7-14-5-4-11(10)15-16-12;/h9,14H,2-8H2,1H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWDCDLFAJJAAMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=NNC3=C2CNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



